

# A Comparative Guide to AGN-195183 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | AGN-195183 |           |
| Cat. No.:            | B1672190   | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of **AGN-195183**, a potent and selective retinoic acid receptor alpha (RARa) agonist, with other therapeutic alternatives. The focus is on its potential use in combination with other chemotherapy agents, supported by available experimental data.

**AGN-195183** (also known as IRX195183) is an orally bioavailable retinoid that activates RARα, a nuclear receptor that plays a crucial role in cell differentiation and proliferation.[1] By binding to and activating RARα, **AGN-195183** promotes the transcription of genes that induce cellular differentiation and apoptosis, thereby inhibiting tumor growth.[1] Preclinical studies have demonstrated its anti-tumor activity in breast cancer and leukemia models.[2]

### Monotherapy and Combination Therapy Landscape

While direct clinical data on **AGN-195183** in combination with conventional chemotherapy agents is limited, a phase 1 study has evaluated its use as a single agent in patients with relapsed or refractory acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[3] [4] To provide a comparative landscape, this guide will also detail a clinical trial of another selective RARα agonist, SY-1425, in combination with the chemotherapy agent azacitidine.

### **Quantitative Data Summary**

The following tables summarize the key quantitative data from clinical trials of **AGN-195183** as a monotherapy and a related RAR $\alpha$  agonist in a combination therapy setting.



Table 1: Clinical Trial Data for **AGN-195183** (IRX195183) Monotherapy in Relapsed/Refractory AML/MDS

| Parameter                                                             | Value                                            | Reference |
|-----------------------------------------------------------------------|--------------------------------------------------|-----------|
| Phase                                                                 | 1                                                | [3]       |
| Patient Population                                                    | Relapsed/Refractory AML and MDS                  | [3]       |
| Dosing                                                                | 50 mg or 75 mg daily                             | [4]       |
| Number of Patients                                                    | 11                                               | [3]       |
| Efficacy                                                              |                                                  |           |
| Morphological Complete Remission with Incomplete Hematologic Recovery | 1 patient                                        | [4]       |
| Stable Disease or Better                                              | 4 patients (36%)                                 | [4]       |
| Common Adverse Events                                                 | Hypertriglyceridemia, fatigue,<br>dyspnea, edema | [4]       |

Table 2: Clinical Trial Data for SY-1425 (RAR $\alpha$  Agonist) in Combination with Azacitidine in RARA-Overexpressing Relapsed/Refractory AML



| Parameter                | Value                                                                                             | Reference |
|--------------------------|---------------------------------------------------------------------------------------------------|-----------|
| Phase                    | 2                                                                                                 | [5]       |
| Patient Population       | RARA-overexpressing, relapsed/refractory AML                                                      | [5]       |
| Dosing                   | SY-1425: 6 mg/m²/day orally (days 8-18); Azacitidine: 75 mg/m² IV/SC (days 1-7) of a 28-day cycle | [5]       |
| Number of Patients       | 28                                                                                                | [5]       |
| Efficacy                 |                                                                                                   |           |
| Overall Response Rate    | Not explicitly stated, but showed "encouraging activity"                                          | [5]       |
| Median Time to Response  | 1.4 months                                                                                        | [5]       |
| Transfusion Independence | 30% (6 of 20 patients)                                                                            |           |
| Safety                   | Well-tolerated with no increased toxicity compared to expected from either agent alone            | [5]       |

### **Experimental Protocols**

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

# Phase 1 Clinical Trial of AGN-195183 (IRX195183) in Relapsed/Refractory AML/MDS[3]

- Study Design: This was a single-center, single-arm, prospective phase 1 dose-escalation study. The primary objectives were to assess the safety and tolerability of IRX195183 and to determine the maximum tolerated dose (MTD).
- Patient Population: Patients with relapsed or refractory AML or high-risk MDS.



- Treatment: Oral IRX195183 was administered daily in 28-day cycles at two dose levels: 50
  mg and 75 mg. Patients with stable disease or better could continue treatment for up to four
  additional cycles.
- Safety and Efficacy Assessments: Adverse events were monitored continuously. Efficacy
  was evaluated based on bone marrow biopsies and peripheral blood counts.
- Pharmacodynamics: Plasma samples from patients were collected to assess the in vitro differentiation capacity of the NB4 leukemic cell line.

## Preclinical Comparison of AGN-195183 (NRX195183) and ATRA in a Murine AML Model[6]

- Cell Culture: AML1-ETO-expressing murine bone marrow progenitor cells were cultured.
- Treatment: Cells were treated with either ATRA or NRX195183.
- Clonogenicity Assay: The in vitro clonogenicity of the treated cells was assessed.
- Flow Cytometry and Morphological Analysis: The differentiation status of the cells was evaluated using flow cytometry and morphological analysis.
- In Vivo Model: An AE9a in vivo murine model was used to assess the effects of NRX195183 on myeloid differentiation.
- Gene Expression Analysis: Gene expression profiling was performed on ATRA-treated cells.

## Visualizing Molecular Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.





Click to download full resolution via product page

Caption: AGN-195183 Signaling Pathway.





Click to download full resolution via product page

Caption: General Experimental Workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. A Phase 1 Study of IRX195183, a RARα-Selective CYP26 Resistant Retinoid, in Patients With Relapsed or Refractory AML - PMC [pmc.ncbi.nlm.nih.gov]



- 4. A Phase 1 Study of IRX195183, a RARα-Selective CYP26 Resistant Retinoid, in Patients With Relapsed or Refractory AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RARA Agonist Plus Azacitidine Shows Encouraging Activity in Relapsed/Refractory AML -The ASCO Post [ascopost.com]
- To cite this document: BenchChem. [A Comparative Guide to AGN-195183 in Combination with Chemotherapy Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672190#agn-195183-in-combination-with-other-chemotherapy-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com